molecular formula C14H22ClN3O B2987222 1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea;hydrochloride CAS No. 2416229-84-8

1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea;hydrochloride

Cat. No. B2987222
CAS RN: 2416229-84-8
M. Wt: 283.8
InChI Key: LIEUGRDTXUMCST-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea; hydrochloride, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPPI is a urea derivative that has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's.

Scientific Research Applications

Corrosion Inhibition

Mannich bases, including urea derivatives similar to 1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea hydrochloride, have been researched for their effectiveness as corrosion inhibitors. These compounds have shown potential in protecting mild steel surfaces in hydrochloric acid solutions. Their inhibition efficiency varies with concentration and temperature, and their adsorption on the steel surface follows Langmuir's adsorption isotherm, indicating a direct relationship between molecular structure and inhibition efficiency (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

Anticancer Activity

1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been developed targeting the soluble epoxide hydrolase (sEH) enzyme, showing significant potential in pharmacokinetic improvements and reducing inflammatory pain. These inhibitors present a promising avenue for cancer treatment research due to their ability to modulate enzyme activity effectively and potentially reduce cancer cell proliferation (Rose et al., 2010).

Neuronal Excitability and CNS Applications

The allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) has been studied for its effects on the cannabinoid CB1 receptor, showing significant potential in modulating neuronal excitability within the central nervous system (CNS). This research opens new possibilities for therapeutic applications in CNS diseases, highlighting the importance of allosteric modulation in drug development (Wang, Horswill, Whalley, & Stephens, 2011).

Gelation Properties and Material Science

In material science, certain urea derivatives have been observed to form hydrogels with distinct morphological and rheological properties. These gels' physical characteristics can be finely tuned by varying the anion identity, offering innovative approaches for developing new materials with specific applications in biotechnology and engineering (Lloyd & Steed, 2011).

Cytokinin-like Activity in Plant Biology

In plant biology, urea derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) have been identified for their cytokinin-like activity, which exceeds that of adenine compounds. These substances play crucial roles in cell division and differentiation, enhancing adventitious root formation and potentially improving agricultural practices (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(3-methylphenyl)-3-(piperidin-4-ylmethyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-11-3-2-4-13(9-11)17-14(18)16-10-12-5-7-15-8-6-12;/h2-4,9,12,15H,5-8,10H2,1H3,(H2,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZBPIOYBAVMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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